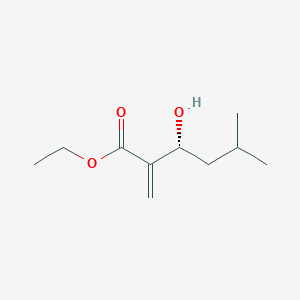

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate

Description

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate is a chiral ester characterized by a hydroxyl group at the 3R position, a methylidene group (CH₂=C) at position 2, and a branched methyl group at position 3. Its molecular formula is C₁₀H₁₆O₃ (calculated molecular weight: 184.23 g/mol). The compound’s stereochemistry and functional groups render it distinct in reactivity and physical properties compared to analogous esters.

Properties

CAS No. |

652980-25-1 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate |

InChI |

InChI=1S/C10H18O3/c1-5-13-10(12)8(4)9(11)6-7(2)3/h7,9,11H,4-6H2,1-3H3/t9-/m1/s1 |

InChI Key |

UTSHPRHFOZZPRD-SECBINFHSA-N |

Isomeric SMILES |

CCOC(=O)C(=C)[C@@H](CC(C)C)O |

Canonical SMILES |

CCOC(=O)C(=C)C(CC(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate can be achieved through several methods. One common approach involves the stereoselective reduction of a β,δ-diketo ester using diketoreductase enzymes. This method offers high stereoselectivity and efficiency . Another method involves the transesterification of β-keto esters, which is a useful transformation in organic synthesis .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ester group can yield an alcohol.

Scientific Research Applications

Scientific Research Applications

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate has numerous applications in scientific research:

Organic Chemistry

- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

Biochemistry

- Enzyme-Catalyzed Reactions : The compound is used to study metabolic pathways and enzyme interactions, providing insights into biochemical processes.

- Metabolite Studies : It can act as a substrate for specific enzymes, leading to the formation of biologically active metabolites.

Industrial Applications

- Production of Fine Chemicals : It is utilized in the manufacturing of fine chemicals and intermediates for various industrial processes, including flavoring agents and fragrances.

- Cosmetic Formulations : Potential use in cosmetic products due to its unique chemical properties that may enhance skin absorption or provide beneficial effects.

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The results demonstrated its role as a substrate, influencing enzyme activity and leading to the production of novel metabolites.

Case Study 2: Industrial Application in Flavoring

In an industrial setting, this compound was incorporated into flavoring formulations. The study assessed its sensory properties and safety profile, concluding that it enhances flavor profiles without adverse effects at recommended concentrations.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Research Findings |

|---|---|---|

| Organic Chemistry | Building block for complex molecule synthesis | High yield synthesis reported |

| Biochemistry | Substrate for enzyme studies | Influences enzyme kinetics |

| Industrial Production | Fine chemicals and flavoring agents | Safe at specified concentrations |

| Cosmetic Industry | Potential use in skin care formulations | Enhances absorption properties |

Mechanism of Action

The mechanism of action of Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for certain enzymes, leading to the formation of biologically active metabolites. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Key Structural Differences and Functional Group Analysis

The following table summarizes critical differences between Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate and its structural analogs:

Physicochemical Properties

- Solubility: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., ethanol, water) compared to the ketone-bearing analog (Ethyl 5-methyl-2-isopropyl-3-oxohexanoate), which is more lipophilic due to its non-polar isopropyl and ketone groups .

- Boiling/Melting Points: The target compound’s hydroxyl group likely elevates its boiling point relative to the 3-oxo analog, as hydrogen bonding requires more energy to disrupt.

- Reactivity: The methylidene group in the target compound is susceptible to electrophilic addition (e.g., with halogens) or polymerization, whereas the 3-oxo analog () may undergo nucleophilic attacks at the carbonyl carbon . The amino-oxoethyl group in (3R)-3-(2-Amino-2-oxoethyl)-5-methylhexanoic Acid () introduces bifunctional reactivity, enabling peptide bond formation or salt generation .

Critical Analysis of Contradictions and Limitations

The provided evidence lacks direct experimental data (e.g., NMR, HPLC) or biological activity comparisons. For instance:

- While the hydroxyl group in the target compound suggests higher polarity, solvent effects or crystal packing could alter solubility trends.

- Reactivity predictions (e.g., methylidene vs. ketone) require validation through kinetic studies.

Biological Activity

Ethyl (3R)-3-hydroxy-5-methyl-2-methylidenehexanoate, also known as ethyl 3-hydroxy-5-methylhexanoate, is a compound of significant interest in the field of organic chemistry and pharmacology. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₆O₃

- Molecular Weight : 160.21 g/mol

- CAS Number : 2305-25-1

- IUPAC Name : this compound

This compound exhibits various biological activities attributed to its structural features. The hydroxyl group (-OH) and the methylidene group contribute to its interaction with biological macromolecules, potentially influencing enzymatic pathways and receptor activities.

Biological Activities

-

Antioxidant Activity :

- Studies indicate that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in cells. The presence of hydroxyl groups is often correlated with increased radical scavenging activity.

-

Anti-inflammatory Effects :

- Research has shown that certain derivatives of hydroxy fatty acids can inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions.

-

Antimicrobial Properties :

- Ethyl esters of hydroxy acids have been noted for their antimicrobial effects against various pathogens, making them candidates for development into preservatives or therapeutic agents.

Case Studies and Experimental Data

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Esterification : Reaction of 3-hydroxyhexanoic acid with ethanol in the presence of an acid catalyst.

- Chiral Resolution : Methods to obtain enantiomerically pure forms have been explored, enhancing the biological activity profile of the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.